(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone (3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1797846-37-7
VCID: VC4264623
InChI: InChI=1S/C18H22N2O3S/c1-12(2)11-24(22,23)15-9-20(10-15)18(21)16-6-4-5-14-8-7-13(3)19-17(14)16/h4-8,12,15H,9-11H2,1-3H3
SMILES: CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC(C)C)C=C1
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.45

(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone

CAS No.: 1797846-37-7

Cat. No.: VC4264623

Molecular Formula: C18H22N2O3S

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone - 1797846-37-7

Specification

CAS No. 1797846-37-7
Molecular Formula C18H22N2O3S
Molecular Weight 346.45
IUPAC Name [3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-methylquinolin-8-yl)methanone
Standard InChI InChI=1S/C18H22N2O3S/c1-12(2)11-24(22,23)15-9-20(10-15)18(21)16-6-4-5-14-8-7-13(3)19-17(14)16/h4-8,12,15H,9-11H2,1-3H3
Standard InChI Key SLVJLIRAZFLUEB-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC(C)C)C=C1

Introduction

The compound (3-(isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is a synthetic organic molecule that combines an azetidine ring with a quinoline moiety. This unique structure suggests potential applications in medicinal chemistry, particularly due to the presence of sulfonyl and carbonyl functional groups, which are significant in determining its reactivity and interaction with biological systems.

Synthesis

The synthesis of (3-(isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone likely involves multi-step reactions, including the formation of the azetidine ring and its subsequent coupling with the quinoline moiety. Common techniques for synthesizing similar compounds include:

  • Azetidine Ring Formation: This can be achieved through various methods, such as cyclization reactions involving amino acids or their derivatives.

  • Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling or other palladium-catalyzed reactions might be employed to link the azetidine with the quinoline part.

Biological Activity

While specific biological activity data for (3-(isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is not available, compounds with similar structures often exhibit potential in medicinal chemistry. The quinoline moiety, for instance, is known for its antimalarial properties, and modifications to this scaffold can lead to compounds with diverse biological activities.

Analytical Techniques

To confirm the structure and purity of (3-(isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone, analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR can provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Useful for determining the molecular weight and confirming the presence of specific functional groups.

  • Infrared (IR) Spectroscopy: Helps identify functional groups based on their characteristic absorption bands.

Potential Applications

Given its structural components, (3-(isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone may have potential applications in:

  • Medicinal Chemistry: The quinoline and azetidine rings could contribute to biological activities such as antimicrobial or anticancer effects.

  • Pharmaceutical Research: Further modifications to this scaffold could lead to compounds with improved pharmacokinetic profiles.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanoneNot specifiedApproximately 379.45Mono- and di-substrate activity
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanoneNot specified346.4Potential medicinal applications
(6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanoneC20H17BrN6O437.3Antiprotozoal and antifungal activities

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